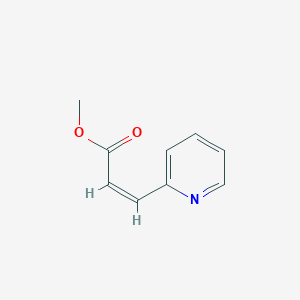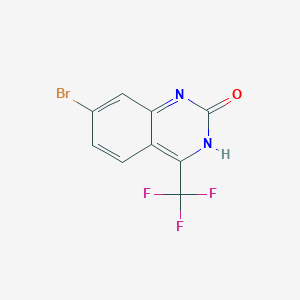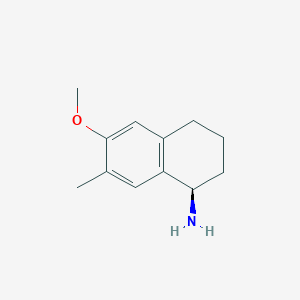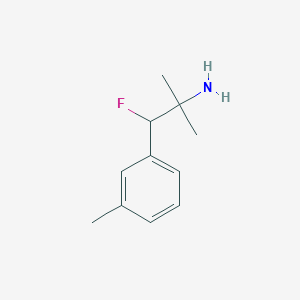![molecular formula C9H8O3 B13147143 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one CAS No. 87785-58-8](/img/structure/B13147143.png)
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exists as a white to beige crystalline powder or crystals . This compound has attracted scientific interest due to its unique structure and versatile properties.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one. One common method involves cyclization of a suitable precursor, such as 2,6-dimethylresorcinol, under acidic conditions. The reaction proceeds through intramolecular condensation, resulting in the formation of the pyranone ring.
Reaction Conditions:
The cyclization reaction typically occurs in organic solvents (e.g., ethanol, methanol) with the addition of an acid catalyst (e.g., sulfuric acid, hydrochloric acid). Heating the reaction mixture facilitates the cyclization process.
Industrial Production:
While industrial-scale production methods are less common, researchers have explored scalable approaches for synthesizing this compound. Optimization of reaction conditions and catalysts is crucial for efficient large-scale production.
Chemical Reactions Analysis
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions yield corresponding alcohols or other reduced forms.
Substitution: Substituents can be introduced at different positions on the pyranone ring.
Common reagents and conditions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products formed from these reactions include substituted pyranones and their derivatives.
Scientific Research Applications
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antioxidant properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways, influencing biological processes.
Comparison with Similar Compounds
While 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one is unique in its structure, it shares similarities with related pyranones and furan derivatives. Further research can explore its distinct features compared to other compounds in this class.
Properties
CAS No. |
87785-58-8 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,6-dimethylfuro[3,2-c]pyran-4-one |
InChI |
InChI=1S/C9H8O3/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4H,1-2H3 |
InChI Key |
VAJWDRVJFPDCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


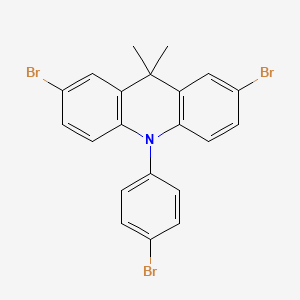
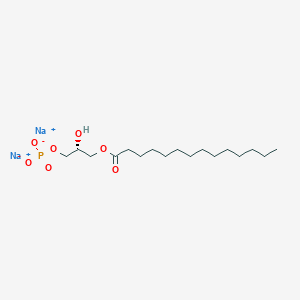
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
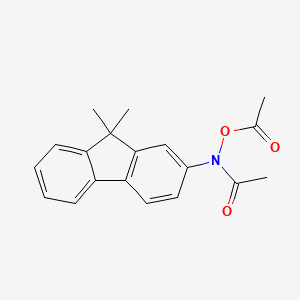
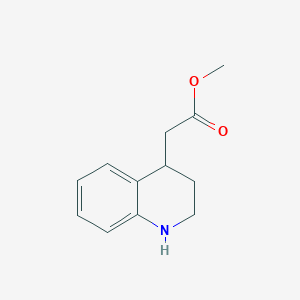
![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
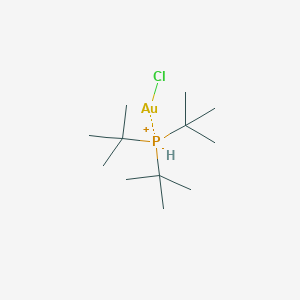
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
